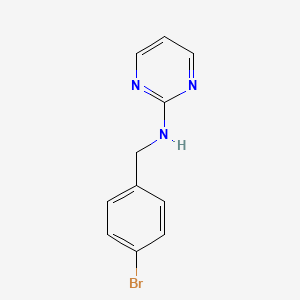![molecular formula C8H10BrNO5S2 B6632574 (2S)-4-[(5-bromothiophen-2-yl)sulfonylamino]-2-hydroxybutanoic acid](/img/structure/B6632574.png)
(2S)-4-[(5-bromothiophen-2-yl)sulfonylamino]-2-hydroxybutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-4-[(5-bromothiophen-2-yl)sulfonylamino]-2-hydroxybutanoic acid, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. BPTES has been widely studied for its potential use in cancer therapy due to its ability to selectively inhibit cancer cell growth by blocking the glutamine metabolism pathway.
作用机制
(2S)-4-[(5-bromothiophen-2-yl)sulfonylamino]-2-hydroxybutanoic acid targets glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. By inhibiting glutaminase, (2S)-4-[(5-bromothiophen-2-yl)sulfonylamino]-2-hydroxybutanoic acid blocks the glutamine metabolism pathway, leading to a decrease in the production of ATP and other essential metabolites. This ultimately results in the selective inhibition of cancer cell growth.
Biochemical and Physiological Effects:
(2S)-4-[(5-bromothiophen-2-yl)sulfonylamino]-2-hydroxybutanoic acid has been shown to have a number of biochemical and physiological effects. Research has shown that (2S)-4-[(5-bromothiophen-2-yl)sulfonylamino]-2-hydroxybutanoic acid can induce apoptosis, or programmed cell death, in cancer cells. (2S)-4-[(5-bromothiophen-2-yl)sulfonylamino]-2-hydroxybutanoic acid has also been shown to inhibit the growth of cancer cells by blocking the glutamine metabolism pathway. Additionally, (2S)-4-[(5-bromothiophen-2-yl)sulfonylamino]-2-hydroxybutanoic acid has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain diseases.
实验室实验的优点和局限性
(2S)-4-[(5-bromothiophen-2-yl)sulfonylamino]-2-hydroxybutanoic acid has a number of advantages for lab experiments. It is a small molecule inhibitor that is relatively easy to synthesize and purify. (2S)-4-[(5-bromothiophen-2-yl)sulfonylamino]-2-hydroxybutanoic acid is also highly selective for glutaminase, which makes it an ideal tool for studying the glutamine metabolism pathway. However, (2S)-4-[(5-bromothiophen-2-yl)sulfonylamino]-2-hydroxybutanoic acid does have some limitations. It has been shown to have low solubility in water, which can make it difficult to work with in certain experiments. Additionally, (2S)-4-[(5-bromothiophen-2-yl)sulfonylamino]-2-hydroxybutanoic acid has a relatively short half-life, which may limit its effectiveness in certain applications.
未来方向
There are a number of potential future directions for research on (2S)-4-[(5-bromothiophen-2-yl)sulfonylamino]-2-hydroxybutanoic acid. One area of interest is the development of more potent and selective inhibitors of glutaminase. Another area of interest is the development of combination therapies that target both the glutamine metabolism pathway and other pathways involved in cancer cell growth. Additionally, research on the potential use of (2S)-4-[(5-bromothiophen-2-yl)sulfonylamino]-2-hydroxybutanoic acid in the treatment of other diseases, such as inflammatory bowel disease, is ongoing.
合成方法
The synthesis of (2S)-4-[(5-bromothiophen-2-yl)sulfonylamino]-2-hydroxybutanoic acid involves a multi-step process that includes the reaction of 5-bromothiophene-2-sulfonyl chloride with 2-amino-3-hydroxybutanoic acid, followed by the addition of hydroxylamine hydrochloride and sodium hydroxide. The final product is obtained through recrystallization and purification.
科学研究应用
(2S)-4-[(5-bromothiophen-2-yl)sulfonylamino]-2-hydroxybutanoic acid has been extensively studied for its potential use in cancer therapy. Research has shown that (2S)-4-[(5-bromothiophen-2-yl)sulfonylamino]-2-hydroxybutanoic acid can selectively inhibit the growth of cancer cells by blocking the glutamine metabolism pathway, which is essential for cancer cell survival. (2S)-4-[(5-bromothiophen-2-yl)sulfonylamino]-2-hydroxybutanoic acid has been shown to be effective against a wide range of cancer types, including breast cancer, lung cancer, and leukemia.
属性
IUPAC Name |
(2S)-4-[(5-bromothiophen-2-yl)sulfonylamino]-2-hydroxybutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO5S2/c9-6-1-2-7(16-6)17(14,15)10-4-3-5(11)8(12)13/h1-2,5,10-11H,3-4H2,(H,12,13)/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDELTZKGONILFF-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)S(=O)(=O)NCCC(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(SC(=C1)Br)S(=O)(=O)NCC[C@@H](C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-4-[(5-bromothiophen-2-yl)sulfonylamino]-2-hydroxybutanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R)-2-[(2-cyclopent-2-en-1-ylacetyl)amino]-3-phenylpropanoic acid](/img/structure/B6632495.png)
![3-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-N,4-dimethylbenzamide](/img/structure/B6632496.png)


![N-ethyl-N-methyl-2-[(4-methyl-3-oxopyrazin-2-yl)amino]acetamide](/img/structure/B6632523.png)
![N-(1,4-dioxaspiro[4.5]decan-8-yl)-2-fluoro-6-hydroxybenzamide](/img/structure/B6632528.png)


![(2R)-2-[(4-tert-butylphenyl)sulfonylamino]-4-hydroxybutanoic acid](/img/structure/B6632559.png)
![(2R)-2-[(3-bromo-4-methoxyphenyl)sulfonylamino]-4-hydroxybutanoic acid](/img/structure/B6632569.png)
![(2S)-3-[(4-chloro-2-methoxyphenyl)sulfonylamino]-2-hydroxypropanoic acid](/img/structure/B6632576.png)
![(2R)-2-[(2-chloro-5-fluorophenyl)sulfonylamino]-3,3-dimethylbutanoic acid](/img/structure/B6632579.png)
![(2R)-4-amino-2-[(5-chloro-2-methylphenyl)sulfonylamino]-4-oxobutanoic acid](/img/structure/B6632586.png)
![(2S,3R)-3-hydroxy-2-[(2-methoxy-5-methylphenyl)sulfonylamino]butanoic acid](/img/structure/B6632587.png)